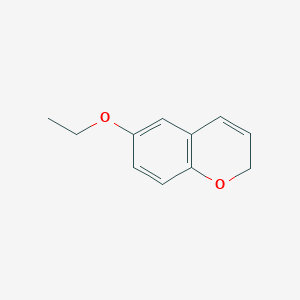
2H-1-Benzopyran-2-one, 3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3,4-dimethyl- is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of benzopyrones that are widely distributed in nature and are known for their diverse biological activities. The compound has a molecular formula of C11H10O2 and is characterized by the presence of a benzopyran ring system with two methyl groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,4-dimethyl- can be achieved through various synthetic routes. One common method involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired coumarin derivative.
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-2-one, 3,4-dimethyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3,4-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 3,4-dimethyl- can be compared with other similar compounds, such as:
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.
4-Methylumbelliferone: A methylated coumarin with potential anticancer properties.
The uniqueness of 2H-1-Benzopyran-2-one, 3,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.
Properties
CAS No. |
4281-39-4 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-7-8(2)11(12)13-10-6-4-3-5-9(7)10/h3-6H,1-2H3 |
InChI Key |
LOSXCMMIKDHEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)





![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)


![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)


